molecular formula C12H16N6O B2761177 N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 2034454-04-9

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2761177
CAS No.: 2034454-04-9
M. Wt: 260.301
InChI Key: WJDHVBAGLGBEMM-UHFFFAOYSA-N
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Description

N-({4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a 1,2,4-triazole moiety via an acetamide bridge. This structural combination is synthetically significant, as both pyrazolo-pyridine and triazole systems are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c19-12(7-17-9-13-8-16-17)14-5-10-6-15-18-4-2-1-3-11(10)18/h6,8-9H,1-5,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDHVBAGLGBEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CN3C=NC=N3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyridine core, followed by the introduction of the triazole group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazolopyridine or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Pyrazolo-Pyridine Derivatives

  • 2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (CAS: 1551554-37-0): This analog replaces the triazole-acetamide group with a carboxylic acid. It is used as a non-medical intermediate, highlighting the versatility of pyrazolo-pyridine scaffolds in chemical synthesis .
  • N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides: These compounds combine pyrazole and triazole moieties via a thioacetamide linker. Synthesized via hydrazinolysis and alkylation, they exhibit high yields (75–90%) and predicted antimicrobial activity via PASS software .

Triazole-Containing Compounds

  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones :
    These derivatives demonstrate herbicidal and fungicidal activities. Introducing chiral centers (e.g., α-methyl groups) enhances bioactivity, suggesting stereochemistry’s role in optimizing the target compound’s efficacy .
  • Methyl-N-[2-(6-Oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates: Synthesized via one-pot reactions, these pyridazine-acetamide hybrids emphasize the utility of azide coupling in constructing complex heterocycles, though their biological profiles differ due to distinct core structures .

Key Research Findings and Implications

Synthetic Efficiency : Ultrasound-assisted synthesis (e.g., pyrazolo[1,5-a]pyrimidines) achieves 90% yields under aqueous conditions, suggesting greener routes for the target compound’s production .

Activity Optimization : Chiral modifications in triazole derivatives improve herbicidal activity by 30–50%, a strategy applicable to the target compound’s development .

Biological Activity

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N6O
  • Molecular Weight : 270.30 g/mol
  • CAS Number : 2034245-97-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazolo[1,5-a]pyridine moiety is known for its ability to modulate enzyme activity and influence signaling pathways related to cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases that play critical roles in cancer cell proliferation.
  • Antioxidant Activity : It possesses antioxidant properties that can mitigate oxidative stress in cells.
  • Antimicrobial Properties : The triazole component contributes to its antimicrobial activity by disrupting microbial cell wall synthesis.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential as an anticancer and antimicrobial agent. Below are summarized findings from various research articles:

StudyBiological ActivityIC50 Values (µM)Cell Lines
Bouabdallah et al.Cytotoxicity3.25 (Hep-2), 17.82 (P815)Hepatocellular carcinoma
Wei et al.Antitumor activity26 (A549)Lung cancer
Xia et al.Antitumor activity49.85 (MCF7)Breast cancer
Fan et al.Cytotoxicity4.2 (A375)Melanoma

Case Studies

Several case studies have demonstrated the efficacy of this compound in various experimental setups:

Case Study 1: Anticancer Activity

In a study conducted by Li et al., the compound showed significant anticancer properties against MCF7 and HCT116 cell lines with IC50 values of 0.39 ± 0.06 µM and 0.46 ± 0.04 µM respectively. The mechanism involved the inhibition of Aurora-A kinase which is crucial for cell cycle regulation.

Case Study 2: Antimicrobial Effects

Research indicated that this compound exhibited potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a pyrazolo[1,5-a]pyridine core linked to a 1,2,4-triazole moiety via an acetamide bridge. The pyridine ring’s saturation (4H–7H) enhances conformational flexibility, while the triazole group contributes to hydrogen bonding and π-π stacking interactions with biological targets like kinases . The methylene linker allows spatial optimization for target binding, critical for modulating activity in cancer-related pathways.

Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?

Synthesis typically involves:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyridine core via cyclization of substituted pyridine precursors under acidic conditions (e.g., HCl/ethanol, 80°C) .
  • Step 2 : Introduction of the triazole group through nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 3 : Acetamide bridge formation via alkylation with α-chloroacetamide derivatives in anhydrous DMF at 60–70°C . Yield optimization requires inert atmospheres (N₂/Ar), controlled temperature gradients, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the compound’s purity and structure?

  • 1H/13C NMR : To verify proton environments (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s kinase inhibitory activity?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the pyridine ring to enhance binding to kinase ATP pockets .
  • Linker Optimization : Replace the methylene bridge with sulfonamide or ester groups to evaluate steric/electronic effects on target affinity .
  • Triazole Substitutions : Test 1,2,3-triazole vs. 1,2,4-triazole analogs to assess selectivity across kinase isoforms . Assays should include enzymatic inhibition (IC₅₀ determination) and cellular proliferation tests (e.g., MTT assay on cancer cell lines) .

Q. What computational methods are effective for predicting off-target interactions or toxicity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with non-target proteins (e.g., cytochrome P450 enzymes) .
  • PASS Online : Predict secondary pharmacological effects (e.g., hepatotoxicity) based on structural descriptors .
  • ADMET Prediction : Tools like SwissADME assess blood-brain barrier penetration and metabolic stability .

Q. How can contradictory data in biological activity assays be resolved?

  • Orthogonal Assays : Validate kinase inhibition using both fluorescence-based (e.g., ADP-Glo™) and radiometric (³²P-ATP) assays .
  • Proteomics Profiling : Use phosphoproteomics to identify off-target kinase engagement in cellular models .
  • Dose-Response Analysis : Compare IC₅₀ values across multiple cell lines to rule out cell-type-specific artifacts .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Flow Chemistry : Implement continuous flow reactors for high-yield, low-impurity triazole coupling steps .
  • Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

StepSolventTemp (°C)CatalystYield (%)Reference
Core FormationEthanol80HCl62
Triazole CouplingDMF70CuI78
Acetamide BridgingTHF60K₂CO₃85

Q. Table 2. Biological Activity of Structural Analogs

AnalogModificationIC₅₀ (Kinase X)IC₅₀ (Kinase Y)Reference
A-Cl on pyridine12 nM450 nM
B-CF₃ on triazole8 nM320 nM

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